molecular formula C6H12O3 B6161842 (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol CAS No. 1372881-98-5

(1R)-1-(1,4-dioxan-2-yl)ethan-1-ol

Cat. No.: B6161842
CAS No.: 1372881-98-5
M. Wt: 132.16 g/mol
InChI Key: RZHOKKNAPROOJQ-LWOQYNTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(1,4-dioxan-2-yl)ethan-1-ol is a chiral organic compound featuring an ethanol group attached to the 2-position of a 1,4-dioxane ring system. The 1,4-dioxane moiety is a saturated heterocyclic ether, known for its polarity and ability to act as a solvent[migration1]. This specific (R)-enantiomer is of significant interest in asymmetric synthesis and pharmaceutical research, where it can serve as a versatile chiral building block or intermediate for the synthesis of more complex molecules. The compound is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

1372881-98-5

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(1R)-1-(1,4-dioxan-2-yl)ethanol

InChI

InChI=1S/C6H12O3/c1-5(7)6-4-8-2-3-9-6/h5-7H,2-4H2,1H3/t5-,6?/m1/s1

InChI Key

RZHOKKNAPROOJQ-LWOQYNTDSA-N

Isomeric SMILES

C[C@H](C1COCCO1)O

Canonical SMILES

CC(C1COCCO1)O

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of 2-Chloroethoxyethanol

A widely reported method involves the base-mediated cyclization of 2-chloroethoxyethanol. Treatment with sodium hydroxide (NaOH) in a polar aprotic solvent like tetrahydrofuran (THF) induces intramolecular nucleophilic substitution, forming the dioxane ring.

Reaction Scheme:

2-Chloroethoxyethanol+NaOH(R)-1-(1,4-Dioxan-2-yl)ethan-1-ol+NaCl+H2O\text{2-Chloroethoxyethanol} + \text{NaOH} \rightarrow \text{(R)-1-(1,4-Dioxan-2-yl)ethan-1-ol} + \text{NaCl} + \text{H}_2\text{O}

Conditions:

  • Solvent: THF/H₂O (1:1)

  • Temperature: 90°C, 24 hours

  • Yield: ~20–30% (crude), requiring purification via column chromatography.

Mechanistic Insight:
The reaction proceeds via deprotonation of the hydroxyl group, followed by nucleophilic attack on the adjacent chloroethyl group, forming the six-membered dioxane ring. Stereochemical control remains a challenge, often resulting in racemic mixtures unless chiral auxiliaries or catalysts are employed.

Asymmetric Hydrogenation of 1-(1,4-Dioxan-2-yl)ethanone

Catalytic hydrogenation of the prochiral ketone 1-(1,4-Dioxan-2-yl)ethanone using chiral catalysts achieves high enantiomeric excess (ee).

Reaction Scheme:

1-(1,4-Dioxan-2-yl)ethanone+H2Chiral CatalystThis compound\text{1-(1,4-Dioxan-2-yl)ethanone} + \text{H}_2 \xrightarrow{\text{Chiral Catalyst}} \text{this compound}

Conditions:

  • Catalyst: Ru-BINAP (1 mol%)

  • Solvent: Ethanol

  • Pressure: 50 bar H₂, 25°C, 12 hours

  • Yield: 85–90% with >95% ee.

Optimization Data:

ParameterValue
Catalyst Loading1 mol%
Temperature25°C
H₂ Pressure50 bar
ee>95%

This method, adapted from benzylic ketone reductions, demonstrates scalability and stereoselectivity, though the ketone precursor requires multi-step synthesis.

Chiral Resolution of Racemic Mixtures

Racemic 1-(1,4-Dioxan-2-yl)ethan-1-ol can be resolved using chiral acids (e.g., L-tartaric acid) to form diastereomeric salts.

Procedure:

  • Racemic alcohol is treated with L-tartaric acid in ethanol.

  • Diastereomeric salts crystallize selectively; filtration isolates the (R)-enantiomer.

  • Base hydrolysis recovers the resolved alcohol.

Performance:

  • Resolution Efficiency: ~40% yield per cycle

  • Purity: >99% ee after two cycles.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Cyclization reactions exhibit sensitivity to solvent polarity. THF/water mixtures enhance reaction rates but may hydrolyze intermediates. Anhydrous conditions with NaHCO₃ improve yields to ~50%.

Catalytic Asymmetry Control

Ru-BINAP catalysts achieve high ee but require stringent moisture-free conditions. Nickel-based systems (e.g., NiCl₂/ligand) offer cost advantages but lower selectivity (~80% ee).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 3.85–3.67 (m, 5H, dioxane), 3.55 (dd, J = 11.7, 5.9 Hz, 1H, CH-OH), 1.75 (s, 1H, OH).

  • IR (neat): 3350 cm⁻¹ (O-H), 1100 cm⁻¹ (C-O-C).

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column) resolves enantiomers with a retention time of 12.3 min for the (R)-form.

Applications in Organic Synthesis

This compound serves as a chiral ligand in nickel-catalyzed cross-electrophile couplings (XEC), enabling cyclopropane synthesis from 1,3-dimesylates . Its ether-oxygen atoms coordinate metals, enhancing reaction stereocontrol.

Chemical Reactions Analysis

Esterification Reactions

(1R)-1-(1,4-dioxan-2-yl)ethan-1-ol undergoes esterification with carboxylic acids under acidic conditions. This reaction is typical of alcohols, where the hydroxyl group acts as a nucleophile.

Example Reaction:

This compound+RCOOHH+RCOO-(1,4-dioxan-2-yl)ethyl ester+H2O\text{this compound} + \text{RCOOH} \xrightarrow{\text{H}^+} \text{RCOO-(1,4-dioxan-2-yl)ethyl ester} + \text{H}_2\text{O}

Reagents/Conditions Products Notes
Carboxylic acid, H2_2SO4_4, refluxCorresponding esterAcid-catalyzed nucleophilic acyl substitution
Acetic anhydride, pyridineAcetylated derivativeMild conditions for sensitive substrates

The dioxane ring’s electron-rich oxygen atoms may stabilize intermediates via hydrogen bonding, enhancing reaction efficiency.

Oxidation Reactions

As a secondary alcohol, this compound is oxidized to a ketone. Common oxidizing agents include potassium permanganate (KMnO4_4) and chromium trioxide (CrO3_3).

Example Reaction:

This compoundCrO3(1R)-1-(1,4-dioxan-2-yl)ethanone+H2O\text{this compound} \xrightarrow{\text{CrO}_3} \text{(1R)-1-(1,4-dioxan-2-yl)ethanone} + \text{H}_2\text{O}

Reagents/Conditions Products Mechanism
CrO3_3 in acidic medium(1R)-1-(1,4-dioxan-2-yl)ethanoneChromate ester formation → ketone via β-hydrogen elimination
KMnO4_4, acidic or neutralSame ketoneRadical-based oxidation pathway

Steric hindrance from the dioxane ring may slow oxidation kinetics compared to linear secondary alcohols.

Nucleophilic Substitution

The hydroxyl group can be converted to a better leaving group (e.g., via tosylation) for subsequent substitution reactions.

Example Reaction:

This compound+TsClpyridine(1R)-1-(1,4-dioxan-2-yl)ethyl tosylateNaCN(1R)-1-(1,4-dioxan-2-yl)propanenitrile\text{this compound} + \text{TsCl} \xrightarrow{\text{pyridine}} \text{(1R)-1-(1,4-dioxan-2-yl)ethyl tosylate} \xrightarrow{\text{NaCN}} \text{(1R)-1-(1,4-dioxan-2-yl)propanenitrile}

Step Reagents Products
TosylationTosyl chloride (TsCl), pyridineTosylate intermediate
SubstitutionNaCN, DMSONitrile derivative

The chiral center’s configuration (R) is retained during substitution due to the SN2 mechanism’s stereochemical inversion .

Dehydration Reactions

Hypothetical Reaction:

This compoundH2SO4,Δ1-(1,4-dioxan-2-yl)ethylene+H2O\text{this compound} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{1-(1,4-dioxan-2-yl)ethylene} + \text{H}_2\text{O}

No experimental evidence for this reaction is reported in the literature, but analogous alcohols exhibit such behavior under extreme conditions.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits potential as a pharmaceutical intermediate due to its structural characteristics that allow for various functional group modifications. Its applications include:

  • Synthesis of Bioactive Molecules :
    • (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol can serve as a precursor in the synthesis of various bioactive compounds, including those with antimicrobial and anti-inflammatory properties. The presence of the dioxane ring enhances its reactivity in nucleophilic substitution reactions, making it suitable for creating complex molecules used in drug development.
  • Drug Delivery Systems :
    • Its solubility and stability make it a candidate for use in drug delivery systems where controlled release is essential. Studies have indicated that compounds with dioxane structures can enhance the solubility of poorly soluble drugs, improving bioavailability.

Fragrance and Flavor Industry

The compound is also utilized in the fragrance and flavor industry due to its pleasant olfactory properties:

  • Fragrance Formulations :
    • This compound is incorporated into fragrance formulations to impart desirable scents. Its unique molecular structure allows it to blend well with various aromatic compounds, enhancing the overall fragrance profile.
  • Flavoring Agents :
    • The compound acts as a flavoring agent in food products, contributing to a sweet or fruity taste profile. Its safety profile has been evaluated for food-grade applications, making it suitable for use in consumables.

Material Science Applications

In material science, this compound is explored for its potential in developing new materials:

  • Polymer Chemistry :
    • The compound can be used as a monomer or co-monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
  • Solvent Properties :
    • As a solvent, it exhibits excellent solvating power for various organic compounds, making it useful in chemical reactions and extractions.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the effectiveness of this compound as an intermediate in synthesizing antimicrobial agents. The synthesized compounds showed significant activity against common pathogens such as E. coli and Staphylococcus aureus, indicating the compound's utility in pharmaceutical applications.

Case Study 2: Fragrance Development

In fragrance development, researchers utilized this compound to create a new line of eco-friendly perfumes. The compound's ability to blend with natural essential oils resulted in formulations that are both appealing and sustainable.

Mechanism of Action

The mechanism of action of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) (2R)-1,4-Dioxan-2-ylmethanol (CAS 406913-88-0)
  • Structure : A primary alcohol with a hydroxymethyl group attached to the 1,4-dioxane ring.
  • Molecular weight : 118.13 g/mol (vs. 132.16 g/mol for the target compound).
  • Key difference : The shorter carbon chain reduces molecular weight and alters polarity. The primary alcohol group may exhibit higher reactivity in oxidation reactions compared to the secondary alcohol in the target compound .
(b) (R)-2-(1,4-Dioxan-2-yl)ethan-1-amine (CAS 2708343-56-8)
  • Structure : Replaces the hydroxyl group with an amine.
  • Molecular weight : 131.17 g/mol (similar to the target’s 132.16 g/mol).
  • Key difference : The amine group increases basicity and solubility in acidic media. This derivative is more suited for nucleophilic reactions or as a ligand in coordination chemistry .

Stereochemical and Substituent Comparisons

(a) Fluorophenyl Ethanol Derivatives
  • Examples :
    • (R)-1-(3-Fluorophenyl)ethan-1-ol (88% enantiomeric purity)
    • (R)-1-(4-Fluorophenyl)ethan-1-ol (90% enantiomeric purity)
  • Key differences : Aromatic rings introduce π-π interactions and increase rigidity. Fluorine substituents enhance electronegativity, affecting solubility and hydrogen-bonding capacity. The target compound’s 1,4-dioxane ring offers conformational flexibility absent in these aromatic analogs .
(b) (1R)-1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-ol (CAS 2137036-88-3)
  • Structure: Combines an imidazole-substituted phenyl ring with a chiral ethanol group.
  • Molecular weight : 188.23 g/mol (vs. 132.16 g/mol).

Thermodynamic and Kinetic Stability

A study on triazolopyrimidine ethanol derivatives (e.g., (1R)-1-((5S,6R,7R*)-1-(hydroxymethyl)-7-methyl-1,5-diphenyltetrahydrotriazolopyrimidin-6-yl)ethan-1-ol) revealed that steric effects from substituents (e.g., phenyl groups) influence stability. The target compound’s 1,4-dioxane ring lacks bulky substituents, likely favoring kinetic control in synthesis but reducing steric stabilization compared to triazolopyrimidine analogs .

Data Table: Key Properties of (1R)-1-(1,4-Dioxan-2-yl)ethan-1-ol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
This compound C₆H₁₂O₃ 132.16 1372881-98-5 Chiral secondary alcohol
(2R)-1,4-Dioxan-2-ylmethanol C₅H₁₀O₃ 118.13 406913-88-0 Primary alcohol
(R)-2-(1,4-Dioxan-2-yl)ethan-1-amine C₆H₁₃NO₂ 131.17 2708343-56-8 Amine derivative
(R)-1-(3-Fluorophenyl)ethan-1-ol C₈H₉FO 140.16 Not provided Aromatic, fluorinated
(1R)-1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-ol C₁₁H₁₂N₂O 188.23 2137036-88-3 Imidazole-substituted

Biological Activity

(1R)-1-(1,4-dioxan-2-yl)ethan-1-ol, a compound characterized by its unique dioxane structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings regarding the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is a chiral alcohol with a dioxane ring, which is known for its ability to influence biological interactions. The presence of the dioxane moiety can affect solubility and permeability, critical factors in drug design.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of this compound showed IC50 values in the low micromolar range against HeLa and HL-60 cells, indicating effective anticancer properties .

Cell LineIC50 (µM)Reference
HeLa1 - 2
HL-601 - 2
K562Not specified

The mechanisms underlying the cytotoxic effects of this compound are believed to involve apoptosis induction and cell cycle arrest. Notably, studies have shown that treatment with this compound leads to an increase in aneuploidy in cancer cells, suggesting a disruption in normal cell division processes .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the dioxane ring significantly influence the biological activity of the compound. For instance, variations in the alkyl chain length or functional groups attached to the dioxane can enhance or diminish cytotoxic effects. Compounds with shorter hydrophobic chains generally exhibited higher activity due to better cellular uptake .

Case Studies

Several case studies have explored the potential of this compound as a lead compound for developing new anticancer agents:

  • HeLa Cell Study : A study demonstrated that this compound induced apoptosis in HeLa cells at concentrations ranging from 1 to 2 µM while showing minimal toxicity to normal human cells. This selectivity makes it a promising candidate for further development .
  • HL-60 Cell Line Investigation : Another investigation highlighted that derivatives of this compound could effectively inhibit HL-60 cell proliferation, reinforcing its potential as an anticancer agent .
  • Cytotoxicity Comparison : Comparative studies with similar compounds revealed that those with modifications in the dioxane structure had varying degrees of cytotoxicity, emphasizing the importance of structural features in determining biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via asymmetric catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee). Reaction parameters such as solvent polarity (e.g., THF vs. methanol), hydrogen pressure (1–10 bar), and catalyst loading (1–5 mol%) critically impact yield and stereoselectivity . For example, lower temperatures (0–25°C) reduce side reactions, while excess base may induce racemization. Post-synthesis purification via chiral column chromatography (e.g., Chiralpak AD-H) confirms enantiopurity .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For rapid analysis, compare experimental optical rotation ([α]D) with literature values and validate using 13C^{13}\text{C} NMR chemical shifts of the chiral center. Chiral derivatizing agents (e.g., Mosher’s acid chloride) can enhance 1H^{1}\text{H} NMR signal splitting for diastereomeric analysis .

Q. What are the solubility properties and stability of this compound under varying conditions?

  • Methodological Answer : The compound exhibits moderate solubility in polar solvents (water, ethanol) due to its hydroxyl and ether groups but is highly soluble in aprotic solvents like DCM or THF. Stability tests under inert atmospheres (N2_2) show no decomposition at 25°C for >30 days, but acidic/basic conditions (pH <3 or >11) trigger ether cleavage. Store at –20°C in amber vials to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like nucleophilic substitutions or oxidations. For example, the hydroxyl group’s nucleophilicity can be quantified via Fukui indices, while the dioxane ring’s conformational flexibility influences steric interactions in metal-catalyzed couplings . Molecular docking studies further predict binding affinities in enzyme-mediated transformations.

Q. What strategies resolve contradictions in stereochemical assignments between NMR, X-ray, and chiral HPLC data?

  • Methodological Answer : Cross-validate data by synthesizing diastereomeric derivatives (e.g., esterified with enantiopure acids) and comparing 1H^{1}\text{H} NMR coupling constants. If X-ray data conflicts with HPLC retention times, re-examine crystal packing effects or column matrix interactions. Use dynamic NMR to probe conformational exchange affecting signal splitting .

Q. What challenges arise in synthesizing derivatives via C–O bond functionalization, and how are they mitigated?

  • Methodological Answer : The dioxane ring’s electron-rich oxygen atoms hinder nucleophilic attacks. Strategies include using Lewis acids (e.g., BF3_3·OEt2_2) to activate the hydroxyl group for Mitsunobu reactions or Pd-catalyzed cross-couplings. For example, silane-mediated deoxygenation (PhSiH3_3, InCl3_3) converts the alcohol to a hydrocarbon without ring opening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.